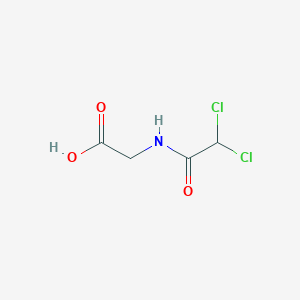
n-(Dichloroacetyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Dichloroacetyl)glycine (DAG) is a synthetic compound that has been widely used in scientific research for its unique properties. It is a derivative of glycine, an amino acid that is found in many proteins and plays a crucial role in the human body. DAG has been synthesized using various methods, and its mechanism of action has been extensively studied. In
作用机制
N-(Dichloroacetyl)glycine acts as an inhibitor of glycine transporters, which are responsible for the uptake of glycine into cells. By inhibiting glycine transporters, n-(Dichloroacetyl)glycine increases the extracellular concentration of glycine, which can affect the activity of NMDA receptors. NMDA receptors are activated by the binding of glycine and glutamate, another neurotransmitter. The activation of NMDA receptors is involved in many physiological processes, including synaptic plasticity, learning, and memory.
生化和生理效应
N-(Dichloroacetyl)glycine has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the uptake of glycine by neurons, which can affect the activity of NMDA receptors. Physiologically, it has been shown to enhance the activity of NMDA receptors, which can affect synaptic plasticity, learning, and memory. Additionally, it has been shown to have anticonvulsant effects, which may be related to its ability to modulate NMDA receptor activity.
实验室实验的优点和局限性
N-(Dichloroacetyl)glycine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a well-defined mechanism of action, which makes it a useful tool for studying glycine transporters and NMDA receptors. Additionally, it has been shown to have anticonvulsant effects, which may be useful for studying epilepsy.
However, n-(Dichloroacetyl)glycine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some experiments. Additionally, its effects on NMDA receptors may be complex, as it can affect both the glycine and glutamate binding sites. This complexity may make it difficult to interpret results from experiments using n-(Dichloroacetyl)glycine.
未来方向
There are several future directions for research on n-(Dichloroacetyl)glycine. One direction is the development of new drugs that target glycine transporters or NMDA receptors. n-(Dichloroacetyl)glycine may provide a useful starting point for drug development, as it has a well-defined mechanism of action and has been shown to have anticonvulsant effects.
Another direction is the investigation of the role of glycine transporters and NMDA receptors in neurological disorders, such as epilepsy and Alzheimer's disease. n-(Dichloroacetyl)glycine may provide a useful tool for studying these disorders, as it can modulate the activity of these receptors.
Finally, the development of new methods for synthesizing n-(Dichloroacetyl)glycine may improve its solubility and purity, which can make it more useful for lab experiments. New methods may also provide insights into the mechanism of action of n-(Dichloroacetyl)glycine and its effects on NMDA receptors.
合成方法
N-(Dichloroacetyl)glycine can be synthesized using different methods, but the most common one is the reaction between glycine and dichloroacetyl chloride. The reaction takes place in the presence of a base, such as sodium hydroxide, and yields n-(Dichloroacetyl)glycine as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(Dichloroacetyl)glycine has been used in various scientific research applications, including the study of neurotransmitter systems, the development of new drugs, and the investigation of metabolic pathways. It has been shown to inhibit the uptake of glycine by neurons, which can affect the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in many physiological processes, including learning and memory, and are a target for drug development.
属性
CAS 编号 |
15102-51-9 |
|---|---|
产品名称 |
n-(Dichloroacetyl)glycine |
分子式 |
C4H5Cl2NO3 |
分子量 |
185.99 g/mol |
IUPAC 名称 |
2-[(2,2-dichloroacetyl)amino]acetic acid |
InChI |
InChI=1S/C4H5Cl2NO3/c5-3(6)4(10)7-1-2(8)9/h3H,1H2,(H,7,10)(H,8,9) |
InChI 键 |
OANZIWQVCBABCH-UHFFFAOYSA-N |
SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
规范 SMILES |
C(C(=O)O)NC(=O)C(Cl)Cl |
其他 CAS 编号 |
15102-51-9 |
同义词 |
2-[(2,2-dichloroacetyl)amino]acetic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



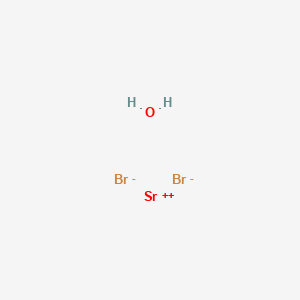
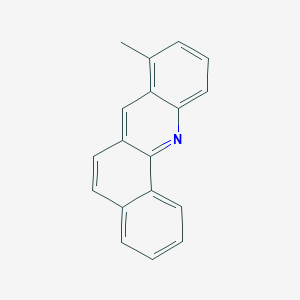
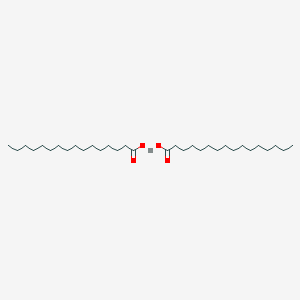
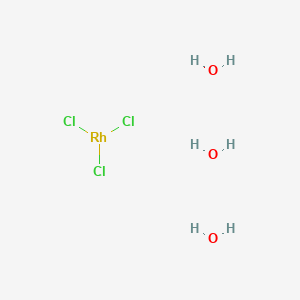
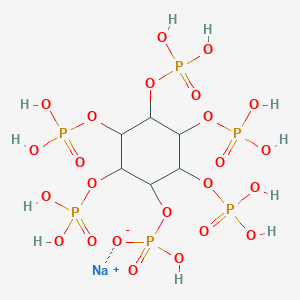
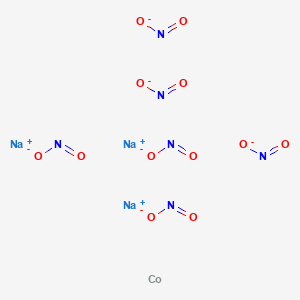
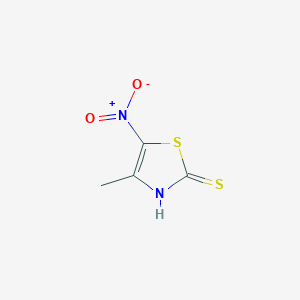
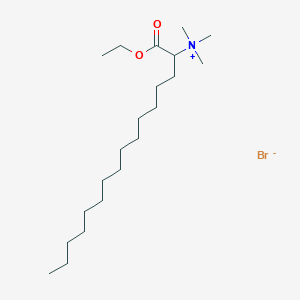
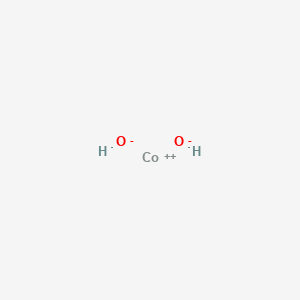
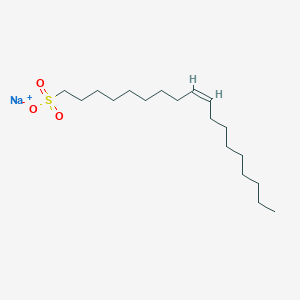
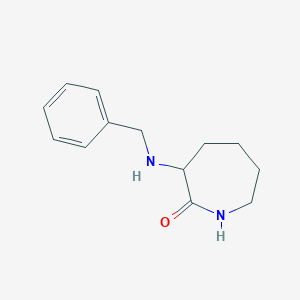
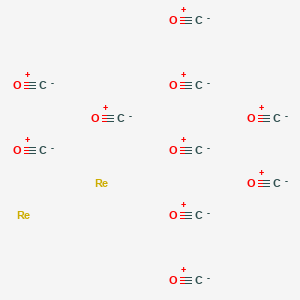
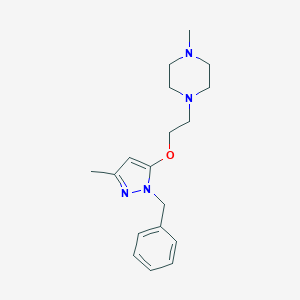
![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)